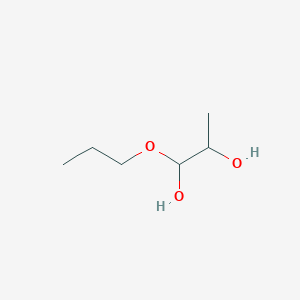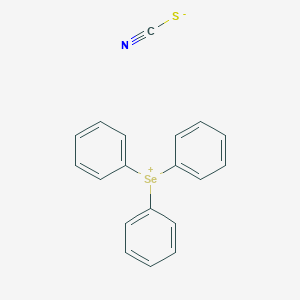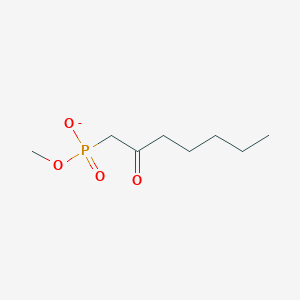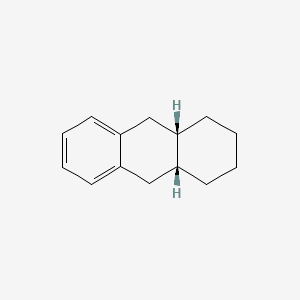
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile is an organic compound with a unique structure characterized by a furan ring substituted with two oxo groups and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of maleic anhydride with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate
- 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate)
- 3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
Uniqueness
2,5-Dioxo-2,5-dihydrofuran-3,4-dicarbonitrile is unique due to the presence of both oxo and cyano groups on the furan ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
63439-00-9 |
|---|---|
Formule moléculaire |
C6N2O3 |
Poids moléculaire |
148.08 g/mol |
Nom IUPAC |
2,5-dioxofuran-3,4-dicarbonitrile |
InChI |
InChI=1S/C6N2O3/c7-1-3-4(2-8)6(10)11-5(3)9 |
Clé InChI |
RSNJVTTVHPYWAZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=O)OC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)

![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)



![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
